5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine
Description
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine is a pyrazine derivative featuring a methyl group at the 5-position and a trimethylsilyl-protected ethynyl group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The trimethylsilyl (TMS) ethynyl group enhances stability by protecting the alkyne from undesired reactions, while the methyl group modulates solubility and reactivity .
Properties
Molecular Formula |
C10H15N3Si |
|---|---|
Molecular Weight |
205.33 g/mol |
IUPAC Name |
5-methyl-3-(2-trimethylsilylethynyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H15N3Si/c1-8-7-12-10(11)9(13-8)5-6-14(2,3)4/h7H,1-4H3,(H2,11,12) |
InChI Key |
AUQIXRHWDIBJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C#C[Si](C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrazine derivative.
Ethynylation: The ethynyl group is introduced using an ethynylating agent like ethynylmagnesium bromide.
Methylation: The methyl group is added via a methylation reaction using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at the 5-Position
Pyrazin-2-amine derivatives often differ in substituents at the 5-position, significantly altering their properties:
Key Insights :
Substituent Variations at the 3-Position
The 3-position substituent influences electronic effects and synthetic pathways:
Key Insights :
- TMS-Ethynyl vs. Methoxy/Chloro : The TMS-ethynyl group introduces steric bulk and stabilizes the alkyne, whereas methoxy and chloro groups alter electronic density (methoxy: electron-donating; chloro: electron-withdrawing) .
- Reactivity: Methoxy derivatives are less reactive in cross-coupling, while TMS-ethynyl compounds participate in Sonogashira reactions .
Functional Group Additions
Modifications to the core structure expand applications:
Biological Activity
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anti-inflammatory properties, interactions with adenosine receptors, and implications in cancer treatment. The findings presented here are based on recent research studies and reviews.
Chemical Structure and Properties
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine is characterized by the presence of a pyrazine ring with a trimethylsilyl ethynyl group. This structural configuration is significant for its biological activity, particularly in modulating various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄Si |
| Molecular Weight | 198.30 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine. In vitro experiments conducted on RAW264.7 macrophage cells demonstrated that this compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion, a marker of inflammation. Specifically, at a concentration of 6.0 μM, the compound exhibited an inhibition rate of 52.19 ± 0.37%, compared to a reference standard (Pyrrolidine dithiocarbamate) which showed an inhibition rate of 68.32 ± 2.69% .
Case Study: RAW264.7 Macrophages
In a controlled experiment:
- Pre-treatment : Cells were pre-treated with either the compound or PDTC for 2 hours.
- Induction : Following pre-treatment, cells were exposed to LPS for 22 hours.
- Measurement : NO levels were quantified using ELISA.
The results indicate that 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine has a notable anti-inflammatory effect without significant cytotoxicity at the tested concentrations.
Interaction with Adenosine Receptors
Another area of interest is the compound's interaction with adenosine receptors, particularly A2a and A2b subtypes. Research suggests that compounds targeting these receptors can modulate immune responses and have therapeutic implications in cancer treatment . The inhibition of adenosine signaling may enhance anti-tumor immunity by preventing the suppression of immune cells in the tumor microenvironment.
Anticancer Potential
The compound's potential as an anticancer agent is underscored by its ability to inhibit pathways associated with tumor growth and metastasis. The modulation of adenosine receptors could lead to increased efficacy of existing cancer therapies, such as chemotherapy and radiotherapy, by enhancing immune responses against tumors .
Summary of Findings
The biological activity of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine includes:
- Anti-inflammatory Effects : Significant inhibition of NO production in macrophages.
- Adenosine Receptor Modulation : Potential to enhance anti-tumor immunity through receptor targeting.
- Anticancer Applications : Promising implications for use in combination with conventional cancer therapies.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Inhibition of NO production (52.19% at 6 μM) |
| Adenosine Receptor | Targeting A2a/A2b may enhance immune response |
| Anticancer Potential | Synergistic effects with existing therapies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
